molecular formula C15H23NO3 B8172943 tert-Butyl ethyl(3-hydroxy-5-methylbenzyl)carbamate

tert-Butyl ethyl(3-hydroxy-5-methylbenzyl)carbamate

Cat. No.: B8172943
M. Wt: 265.35 g/mol
InChI Key: BWHLSRCBSIMQES-UHFFFAOYSA-N
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Description

tert-Butyl ethyl(3-hydroxy-5-methylbenzyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful protecting group in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(3-hydroxy-5-methylbenzyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(3-hydroxy-5-methylbenzyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve room temperature and an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl(3-hydroxy-5-methylbenzyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The tert-butyl group can be substituted with other groups under acidic conditions, such as trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), room temperature.

    Reduction: Sodium borohydride (NaBH4), room temperature.

    Substitution: Trifluoroacetic acid (TFA), room temperature.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of a substituted carbamate.

Scientific Research Applications

tert-Butyl ethyl(3-hydroxy-5-methylbenzyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(3-hydroxy-5-methylbenzyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Another carbamate protecting group with similar properties.

    Ethyl carbamate: A simpler carbamate with less steric hindrance.

    Benzyl carbamate: A carbamate protecting group that can be removed under different conditions.

Uniqueness

tert-Butyl ethyl(3-hydroxy-5-methylbenzyl)carbamate is unique due to its combination of the tert-butyl group and the ethyl(3-hydroxy-5-methylbenzyl) moiety, providing both steric hindrance and specific reactivity. This makes it particularly useful in complex organic synthesis and peptide chemistry.

Properties

IUPAC Name

tert-butyl N-ethyl-N-[(3-hydroxy-5-methylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-6-16(14(18)19-15(3,4)5)10-12-7-11(2)8-13(17)9-12/h7-9,17H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHLSRCBSIMQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC(=C1)C)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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